molecular formula C15H13ClINO B4232641 N-[1-(4-chlorophenyl)ethyl]-2-iodobenzamide

N-[1-(4-chlorophenyl)ethyl]-2-iodobenzamide

Cat. No.: B4232641
M. Wt: 385.62 g/mol
InChI Key: CDNAWYATZTXYAQ-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)ethyl]-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)ethyl]-2-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroacetophenone and 2-iodobenzoic acid.

    Formation of Intermediate: The 4-chloroacetophenone is first converted to 4-chlorophenylacetone through a Friedel-Crafts acylation reaction.

    Amidation Reaction: The 4-chlorophenylacetone is then reacted with 2-iodobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chlorophenyl and benzamide groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

N-[1-(4-chlorophenyl)ethyl]-2-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its interaction with biological targets.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-chlorophenyl)ethyl]-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    N-[1-(4-chlorophenyl)ethyl]-2-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.

    N-[1-(4-chlorophenyl)ethyl]-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

N-[1-(4-chlorophenyl)ethyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which can influence its reactivity and interaction with biological targets. The iodine atom can enhance the compound’s ability to participate in halogen bonding, which can be important in drug design and material science applications.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClINO/c1-10(11-6-8-12(16)9-7-11)18-15(19)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNAWYATZTXYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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